molecular formula C16H24N2O2 B13364517 tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate CAS No. 180080-79-9

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate

Cat. No.: B13364517
CAS No.: 180080-79-9
M. Wt: 276.37 g/mol
InChI Key: JNJBBJXMJWJMOB-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl ring substituted with a 3-aminophenyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility, which enables applications in drug development, particularly as a building block for kinase inhibitors or protease modulators. The Boc group enhances stability during synthetic processes, while the cyclopentyl and aromatic amine moieties contribute to conformational rigidity and target-binding interactions .

Properties

CAS No.

180080-79-9

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10,17H2,1-3H3,(H,18,19)

InChI Key

JNJBBJXMJWJMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

General Methods for Carbamate Preparation

Several established methods exist for synthesizing carbamates, which can be adapted for the preparation of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate.

  • Hofmann Rearrangement: This method converts primary carboxamides to amines or carbamates. However, it often requires more than one equivalent of the oxidizing reagent, which can be inconvenient.
  • Curtius Rearrangement: This involves the thermal decomposition of acyl azides into an isocyanate intermediate, widely used for transforming carboxylic acids into carbamates and ureas. The isocyanate intermediate can be trapped by nucleophiles to yield carbamate derivatives. A one-pot transformation of carboxylic acids into carbamates avoids the isolation of unstable acyl azides.
  • Mixed Carbonates: Di(2-pyridyl) carbonate (DPC) can be used as a reagent for alkoxycarbonylation of amines. DPC reacts with primary or secondary alcohols to provide a mixed carbonate, which then reacts with primary and secondary amines in the presence of triethylamine to furnish the corresponding carbamates in good yields. Potassium hydride can be used in place of triethylamine for mixed carbonates containing tertiary alcohols.

Specific Method for tert-Butyl Carbamates

Lebel and co-workers have reported a protocol for preparing tert-butyl carbamates from the corresponding carboxylic acids. The reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide forms acyl azides, which then undergo a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, yielding carbamates through the trapping of the isocyanate intermediate.

N-Alkylation Method

N-alkyl carbamates can be generated via a three-component coupling of primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N, N-dimethylformamide. N-alkylation of the intermediate carbamate in the presence of additional cesium carbonate using a different alkyl halide gives the desired N-alkyl carbamate. TBAI helps minimize the overalkylation of the produced carbamate, possibly by enhancing the rate of carbon dioxide incorporation and/or stabilizing the carbamate anion.

Relevant Synthesis Conditions

  • Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction (e.g., Pd₂(dba)₃ with BINAP ligand) in toluene under inert conditions can be used to introduce substituents.
  • Deprotection: Reduction of nitro groups or deprotection of tert-butoxycarbonyl (Boc) groups can be achieved using trifluoroacetic acid (TFA) or HCl/MeOH.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) can be used for purification.

Representative Synthesis Conditions

Step Reagents/Catalysts Solvent Temperature Yield
Coupling Pd₂(dba)₃, BINAP Toluene 100°C ~50%
Deprotection TFA in DCM DCM RT >80%

Characterization Methods

Considerations for Optimization

  • Catalyst Screening: Pd₂(dba)₃ with chelating ligands (e.g., BINAP) can improve regioselectivity in Pd-catalyzed coupling steps.
  • Solvent Effects: Polar aprotic solvents (e.g., THF) can enhance the solubility of intermediates.
  • Temperature Control: Reactions at 100°C for 12–24 hours can balance kinetics and side reactions.
  • Acid Sensitivity: Avoid prolonged exposure to TFA; use milder acids (e.g., HCl in dioxane) for deprotection to mitigate Boc group instability.
  • Thermal Stability: Monitor reaction temperatures during coupling steps, with recommendations below 110°C.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (based on molecular descriptors) include:

Compound Name CAS Number Similarity Score Key Structural Differences
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 0.67 Cyclopentyl ring with ketone group (3-oxo)
tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate 1782626-57-6 0.62 Cyclopropane ring instead of cyclopentane
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate 1009075-44-8 0.89 Stereoisomeric configuration (1R,3R vs. undefined)
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 0.71 Methyl substituent on aromatic ring
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate 266369-42-0 0.58 Ethyl linker and hydroxyl group on phenyl ring

Notes:

  • Higher similarity scores (e.g., 0.89) indicate conserved cyclopentyl and Boc groups but differ in stereochemistry or substituent positions .
  • Lower scores (e.g., 0.58) reflect significant changes, such as ring size (cyclopropane vs. cyclopentane) or functional groups (hydroxyl vs. amine) .

Physicochemical Properties

Comparative data for key parameters:

Parameter Target Compound tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Molecular Weight ~262.35 (estimated) 199.25 200.28
TPSA (Topological Polar Surface Area) ~64 Ų (estimated) 55.6 Ų 64.35 Ų
LogP (Partition Coefficient) ~2.5 (estimated) 1.74 2.48
Solubility (LogS) -3.5 (estimated) -2.1 -2.8
Hazard Classification Not reported H302, H315, H319 H302, H315, H319, H332, H335

Key Observations :

  • The 3-oxocyclopentyl analogue has a lower molecular weight and LogP due to the ketone group, enhancing solubility but reducing lipophilicity .
  • Stereoisomers (e.g., (1R,3R) configuration) exhibit nearly identical molecular weights but differ in hazard profiles, likely due to metabolic pathway variations .

Reactivity and Stability

  • Bond Dissociation Energies : Cyclopentylamine derivatives (e.g., target compound) exhibit lower N−C bond dissociation energies (~5.7 eV) compared to tert-butyl or linear alkyl analogues (~8–9 eV), suggesting greater susceptibility to radical-mediated degradation .
  • Stereochemical Impact: The (1R,3R)-aminocyclopentyl isomer shows higher metabolic stability in preclinical studies compared to its (1S,3S) counterpart, attributed to enzyme-binding preferences .
  • Functional Group Effects : The 3-oxo group in the ketone analogue increases electrophilicity, making it more reactive in nucleophilic substitutions but less stable under acidic conditions .

Biological Activity

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N2O2C_{13}H_{19}N_{2}O_{2}, with a molecular weight of approximately 235.30 g/mol. The compound features a tert-butyl group, an amine functional group attached to a phenyl ring, and a cyclopentyl moiety, which contributes to its distinctive chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that similar carbamate compounds exhibit activity against multidrug-resistant bacteria, indicating potential use in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Inhibition of Cell Proliferation : A study reported that analogs of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating strong antiproliferative effects .
  • Mechanistic Studies : Research involving surface plasmon resonance has shown that carbamate derivatives can effectively bind to target proteins involved in cell cycle regulation, suggesting their utility as therapeutic agents .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed moderate exposure levels and favorable elimination rates, indicating that these compounds may be suitable for further development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other carbamate derivatives:

Compound NameStructure FeaturesBiological Activity
tert-Butyl N-(2-oxoethyl)carbamateLacks cyclopentane structureLess potent against CDKs
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamateHydroxymethyl substituentStrong CDK inhibition
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamateAminocyclopentane structureModerate anticancer activity

This table illustrates how structural variations influence the biological activities and potential therapeutic applications of these compounds.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate?

The compound can be synthesized via carbamate-protected amine intermediates. A common approach involves coupling tert-butyl carbamate with a cyclopentyl-aryl precursor under catalytic conditions. For example, Pd(PPh₃)₂Cl₂ and CuI in THF with triethylamine facilitate Buchwald-Hartwig amination or Suzuki-Miyaura coupling when aryl halides are present . Optimizing reaction temperature (e.g., 20–65°C) and solvent polarity (THF, EtOAc) is critical for yield improvement. Post-reaction purification via column chromatography is typically required .

Advanced: How can stereochemical outcomes in the synthesis of tert-butyl carbamate derivatives be controlled?

Stereoselectivity depends on chiral catalysts and substrate design. For cyclopentyl intermediates, enantiopure starting materials (e.g., (1S,4S)-configured cyclohexylmethyl groups) combined with chiral ligands (e.g., BINAP) in palladium-catalyzed reactions can enforce stereochemical fidelity . Reaction monitoring via chiral HPLC or NMR analysis of diastereomeric intermediates is essential to verify enantiomeric excess .

Basic: What analytical methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine protection (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 214.30 for C₁₁H₂₂N₂O₂ derivatives) .
  • Infrared (IR) Spectroscopy : Carbamate C=O stretching frequencies (~1680–1720 cm⁻¹) .

Advanced: How do solvent and catalyst choices influence cross-coupling reactions in carbamate synthesis?

  • Solvents : Polar aprotic solvents (THF, DMF) enhance Pd-catalyzed coupling efficiency by stabilizing intermediates. Protic solvents (EtOH) may deactivate catalysts .
  • Catalysts : Pd(PPh₃)₂Cl₂/CuI systems are effective for Sonogashira couplings with alkynes, while Pd₂(dba)₃/BINAP improves aryl-amine bond formation . Catalyst loading (0.5–5 mol%) and ligand-to-metal ratios must be optimized to minimize side reactions.

Basic: What are the stability considerations for storing tert-butyl carbamate derivatives?

Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light, which can cleave the tert-butyloxycarbonyl (Boc) protecting group . Purity (>95%) and residual solvent levels (e.g., THF <0.1%) should be verified periodically via GC-MS .

Advanced: How can conflicting data on reaction yields be resolved in multi-step syntheses?

  • Controlled Replicates : Conduct triplicate reactions under identical conditions to assess reproducibility.
  • Intermediate Analysis : Isolate and characterize intermediates (e.g., via TLC or LC-MS) to identify yield-limiting steps. For example, incomplete deprotection of Boc groups (due to insufficient HCl/MeOH treatment) can reduce final product yields .
  • Computational Modeling : DFT calculations to predict transition-state energetics and optimize reaction pathways .

Basic: What functional groups in this compound are reactive under standard conditions?

  • Carbamate Group : Susceptible to acidic/basic hydrolysis (e.g., TFA or HCl/MeOH for deprotection) .
  • Aromatic Amine : Participates in diazotization, acylation, or Michael addition reactions.
  • Cyclopentyl Ring : Strain-driven reactivity in ring-opening or functionalization via radical intermediates .

Advanced: What strategies mitigate toxicity data gaps for novel carbamate derivatives?

  • In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity and prioritize in vitro testing .
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., quinone imines from aromatic amine oxidation) .
  • Ecotoxicity Assays : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests if environmental release is possible .

Basic: How is the purity of tert-butyl carbamate derivatives quantified?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Elemental Analysis : Carbon/nitrogen ratios to confirm stoichiometry (e.g., C₁₁H₂₂N₂O₂ requires C 61.65%, H 10.34%) .

Advanced: What mechanistic insights explain contradictory catalytic efficiencies in similar carbamate syntheses?

Contradictions may arise from:

  • Ligand Steric Effects : Bulky ligands (e.g., BINAP vs. PPh₃) alter transition-state geometry, affecting turnover frequency .
  • Solvent Coordination : THF’s Lewis basicity can poison Pd catalysts compared to less-coordinating solvents like toluene .
  • Substrate Electronic Effects : Electron-withdrawing groups (e.g., nitro) on aryl rings accelerate oxidative addition but slow reductive elimination .

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